molecular formula C6H10N2S B2628923 3-(1H-Pyrazol-4-yl)propane-1-thiol CAS No. 2165044-11-9

3-(1H-Pyrazol-4-yl)propane-1-thiol

Cat. No.: B2628923
CAS No.: 2165044-11-9
M. Wt: 142.22
InChI Key: CXDCSBJPQSNADA-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)propane-1-thiol is a sulfur-containing heterocyclic compound with a molecular formula of C6H10N2S. It features a pyrazole ring attached to a propane-1-thiol group, making it a versatile compound in various chemical reactions and applications .

Scientific Research Applications

3-(1H-Pyrazol-4-yl)propane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1H-Pyrazol-4-yl)propane-1-thiol are not well studied. These properties play a crucial role in determining the bioavailability of a compound. Understanding these properties is essential for predicting the compound’s behavior in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-4-yl)propane-1-thiol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction conditions often include the use of catalysts such as iodine and solvents like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-yl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-4-yl)propane-1-amine: Similar structure but with an amine group instead of a thiol group.

    4-Amino-1H-pyrazole: Contains an amino group attached to the pyrazole ring.

    1H-Pyrazol-4-ylamine: Another pyrazole derivative with an amine group

Uniqueness

3-(1H-Pyrazol-4-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its amine-containing counterparts .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDCSBJPQSNADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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